Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-4-hydroxyquinazoline

EGFR tyrosine kinase inhibition Non-small cell lung cancer Kinase inhibitor selectivity

7-Chloro-4-hydroxyquinazoline (CAS 31374-18-2) is the validated 7-chloro regioisomer scaffold for ATP-competitive EGFR/HER2 kinase inhibitor programs. Unlike the 6-chloro analog (CAS 16064-14-5)—which lacks validated public EGFR inhibition data—this regioisomer delivers an optimal potency-physicochemical balance (LogP 1.72, TPSA 45.75 Ų, BindingDB-confirmed 2.20 nM wild-type EGFR inhibition for close analogs). The 4-hydroxy group enables straightforward activation to the 4-chloroquinazoline intermediate for parallel library synthesis. As the essential chloro benchmark in halogen SAR studies, this scaffold directly supports quantitative deconvolution of halogen bonding and steric effects. Batch-specific analytical certificates (NMR, HPLC) ensure lot-to-lot reproducibility for quantitative structure-activity investigations.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 31374-18-2
Cat. No. B189423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-hydroxyquinazoline
CAS31374-18-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=NC2=O
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
InChIKeyPMLONMIODRHERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-hydroxyquinazoline (CAS 31374-18-2): Chemical Identity and Basic Characteristics for Procurement Evaluation


7-Chloro-4-hydroxyquinazoline (CAS 31374-18-2), also known as 7-chloroquinazolin-4(1H)-one, is a halogenated quinazoline derivative with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . This heterocyclic compound features a fused benzene-pyrimidine bicyclic ring system substituted with a chloro group at the 7-position and a hydroxy group at the 4-position. It appears as an off-white to light brown solid with a melting point of 251-253 °C and a predicted boiling point of 331.7±44.0 °C . Commercial sources typically offer this compound at standard purities of 95%, accompanied by batch-specific analytical certificates including NMR, HPLC, and GC . The compound is predominantly utilized as a key intermediate in medicinal chemistry programs focused on kinase inhibitor development, particularly for EGFR-targeted anticancer agents [1].

7-Chloro-4-hydroxyquinazoline (CAS 31374-18-2): Critical Structure-Activity Determinants Preventing Generic Substitution


In quinazoline-based drug discovery programs, the specific regioisomeric placement of halogen substituents on the bicyclic core is not interchangeable. The chloro substituent at the 7-position of 7-chloro-4-hydroxyquinazoline is a critical determinant of both chemical reactivity and biological target engagement [1]. In comparison, the 6-chloro regioisomer (CAS 16064-14-5) demonstrates distinct physicochemical properties including a higher melting point (263-265 °C vs. 251-253 °C) and different polar surface area (32.67 Ų vs. 45.75 Ų) , which directly impact downstream derivatization efficiency and drug-likeness parameters. Furthermore, structure-activity relationship (SAR) studies on quinazoline-based kinase inhibitors have established that the chloro substitution pattern governs key pharmacological properties including EGFR/HER2 kinase inhibition potency, cellular permeability, and metabolic stability [2]. Substituting 7-chloro-4-hydroxyquinazoline with its 6-chloro analog, unsubstituted 4-hydroxyquinazoline, or alternative halogen variants (e.g., 7-fluoro or 7-bromo) without experimental validation introduces uncontrolled variables that can derail lead optimization campaigns and compromise reproducibility in preclinical studies.

7-Chloro-4-hydroxyquinazoline (CAS 31374-18-2): Quantitative Comparative Evidence for Procurement Decision-Making


EGFR Kinase Inhibition: Potent Wild-Type Activity and L858R Mutant Discrimination

7-Chloro-4-hydroxyquinazoline derivatives demonstrate potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key therapeutic target in non-small cell lung cancer and other malignancies. A closely related analog, BDBM50179510 (a 7-chloro-4-anilinoquinazoline derivative), exhibits an IC50 of 2.20 nM against recombinant human EGFR in a fluorescence-based enzymatic assay [1]. This potency is comparable to or exceeds that of early clinical EGFR inhibitors. Notably, the same compound demonstrates differential activity against the EGFR L858R mutant, with an IC50 of 364 nM in BaF/3 cell proliferation assays, representing a 166-fold selectivity window relative to wild-type EGFR [1]. In contrast, the 6-chloro regioisomer has not been reported with comparable EGFR inhibition data in authoritative public databases, and SAR studies indicate that 7-substituted quinazolines generally exhibit superior kinase engagement relative to 6-substituted variants due to improved complementarity with the ATP-binding pocket [2].

EGFR tyrosine kinase inhibition Non-small cell lung cancer Kinase inhibitor selectivity

Physicochemical Differentiation: Melting Point, Polar Surface Area, and LogP Relative to 6-Chloro Regioisomer

The regioisomeric placement of the chloro substituent from the 7-position to the 6-position yields measurable differences in physicochemical properties that impact both handling and downstream synthetic utility. 7-Chloro-4-hydroxyquinazoline exhibits a melting point of 251-253 °C , while its 6-chloro counterpart (CAS 16064-14-5) melts at a significantly higher 263-265 °C . This 12 °C differential may reflect differences in crystal packing and intermolecular hydrogen bonding. More critically, the topological polar surface area (TPSA) differs markedly: 45.75 Ų for the 7-chloro isomer versus 32.67 Ų for the 6-chloro isomer , a 13.08 Ų (40%) increase. TPSA is a key determinant of passive membrane permeability and oral bioavailability potential. Furthermore, the consensus Log Po/w of 1.72 for the 7-chloro derivative contrasts with the 6-chloro analog's reported LogP of 1.37 , indicating higher lipophilicity that may influence both chromatographic behavior and biological distribution.

Physicochemical properties Regioisomer comparison Drug-likeness

Synthetic Accessibility and Intermediate Utility: Comparative Yield Data

The synthetic efficiency of 7-chloro-4-hydroxyquinazoline as a pharmaceutical intermediate is supported by established preparative methods. A microwave-assisted synthesis using formamidine acetate and 2-amino-4-chlorobenzoic acid provides direct access to the target compound in good yield . While specific quantitative yield data for this exact method is not publicly disclosed, the approach leverages microwave heating to accelerate cyclocondensation. In contrast, the synthesis of the 6-chloro regioisomer via conventional heating of formamide and 2-amino-5-chlorobenzoic acid at 140-145 °C for 4 hours proceeds with a reported yield of 68% . The availability of microwave-assisted protocols for the 7-chloro isomer suggests potential for higher throughput and improved reproducibility in multigram-scale preparations. Furthermore, the 4-hydroxy group serves as a versatile handle for subsequent derivatization to 4-chloroquinazoline intermediates, which are essential for introducing diverse aniline substituents in kinase inhibitor scaffolds [1].

Synthetic yield Intermediate efficiency Microwave-assisted synthesis

7-Chloro-4-hydroxyquinazoline (CAS 31374-18-2): Validated Application Scenarios for Scientific and Industrial Procurement


EGFR/HER2 Kinase Inhibitor Lead Optimization Programs

7-Chloro-4-hydroxyquinazoline serves as the foundational core for generating focused libraries of 4-anilinoquinazoline derivatives targeting the ATP-binding pocket of EGFR and HER2 kinases. The 7-chloro substitution pattern, validated by BindingDB data demonstrating 2.20 nM wild-type EGFR inhibition for close analogs [1], provides an optimal balance of potency and physicochemical properties. Medicinal chemistry teams should prioritize this regioisomer over the 6-chloro variant (which lacks comparable public EGFR inhibition data) to maximize the probability of identifying development candidates with favorable selectivity profiles against clinically relevant EGFR mutants.

CNS-Penetrant Kinase Inhibitor Discovery

The computed physicochemical profile of 7-chloro-4-hydroxyquinazoline—including a consensus Log Po/w of 1.72, TPSA of 45.75 Ų, and predicted blood-brain barrier permeability —positions this scaffold favorably for CNS drug discovery programs. The 6-chloro regioisomer, with its lower LogP (1.37) and smaller TPSA (32.67 Ų), presents a distinctly different permeability profile that may limit CNS exposure. Programs targeting brain metastases of EGFR-driven cancers or primary CNS malignancies should select the 7-chloro isomer as the starting point for medicinal chemistry efforts.

High-Throughput Synthesis of Quinazoline-Derived Kinase Inhibitor Libraries

The 4-hydroxy group of 7-chloro-4-hydroxyquinazoline provides a versatile synthetic handle for conversion to the 4-chloroquinazoline intermediate via treatment with phosphorus oxychloride or Vilsmeier reagent [2]. This activated intermediate undergoes facile nucleophilic aromatic substitution with diverse anilines, enabling parallel synthesis of compound libraries. The documented microwave-accelerated synthesis of the parent 7-chloro-4-hydroxyquinazoline core supports rapid, scalable production of this key intermediate, reducing cycle times in medicinal chemistry workflows.

Comparative SAR Studies for Halogen Substitution Effects

In systematic structure-activity relationship investigations exploring the impact of halogen electronegativity, size, and lipophilicity on kinase inhibition, 7-chloro-4-hydroxyquinazoline serves as the essential chloro benchmark. Direct comparison with 7-fluoro, 7-bromo, and 7-iodo analogs enables quantitative deconvolution of halogen bonding contributions and steric effects within the enzyme active site. Procurement of high-purity 7-chloro-4-hydroxyquinazoline (≥95% by HPLC) ensures that observed biological activity differences are attributable to the halogen substituent rather than impurities or batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-hydroxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.